molecular formula C6H8N2O B15226005 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine

1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine

Cat. No.: B15226005
M. Wt: 124.14 g/mol
InChI Key: JLGSRINTABAZKA-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a fused isoxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrolidin-2-one as a starting material. The process includes several steps such as base-mediated aldol condensation, reduction, and cyclization . The reaction conditions often require the use of reagents like lithium diisopropylamide (LDA), lithium aluminum hydride (LiAlH4), and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA receptor agonist, preferentially activating delta-subunit-containing GABA receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s unique affinity for extrasynaptic GABA receptors further distinguishes its mechanism of action from other GABAergic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine is unique due to its specific interaction with delta-subunit-containing GABA receptors, which sets it apart from other similar compounds. Its ability to modulate neuronal excitability without the reinforcing effects seen in other GABAergic agents makes it a compound of significant interest in neurological research .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[3,4-b]pyridine

InChI

InChI=1S/C6H8N2O/c1-2-5-4-9-8-6(5)7-3-1/h4H,1-3H2,(H,7,8)

InChI Key

JLGSRINTABAZKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CON=C2NC1

Origin of Product

United States

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